molecular formula C6H8O3S B575825 Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate CAS No. 186588-82-9

Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate

Cat. No.: B575825
CAS No.: 186588-82-9
M. Wt: 160.187
InChI Key: WUTPQAHPRDRJCK-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate is a heterocyclic compound that contains a thiophene ring Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of γ-haloacetoacetic acid derivatives with isothiocyanates, followed by cyclization to form the thiophene ring . Another method includes the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound of Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate.

    Methyl 2,3-dihydrothiophene-5-carboxylate: A similar compound lacking the hydroxyl group.

    4-Hydroxy-2,3-dihydrothiophene-5-carboxylate: A similar compound lacking the methyl ester group.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a methyl ester group on the thiophene ring.

Properties

IUPAC Name

methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3S/c1-9-6(8)5-4(7)2-3-10-5/h7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTPQAHPRDRJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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